2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine
Overview
Description
2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine, also known as 5-CMIP, is an organic compound with a unique chemical structure. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is composed of a 5-chloromethyl-1H-imidazol-2-yl group attached to a pyridine ring. 5-CMIP has been studied extensively in recent years due to its potential applications in various scientific fields, such as organic synthesis and medicinal chemistry.
Scientific Research Applications
Catalysis
- Copper(I)-Catalyzed Hydroxylation: 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine, when combined with CuI, serves as an effective catalytic system for hydroxylating aryl bromides. This combination can convert both electron-rich and electron-deficient aryl bromides into phenols with good to excellent yields (贾健欢 et al., 2011).
Fluorescence Probing
- pH Fluorescent Probe: A novel fluorescent probe based on imidazo[1,5-a]pyridine, which includes the this compound structure, has been developed. This probe is highly responsive to acidic pH with fast response time, high selectivity, and sensitivity. It also exhibits good reversibility and minimal interference from common metal ions (Xuan Zhang et al., 2015).
- Fluorescent Probes for Mercury Ion: Certain derivatives of imidazo[1,2-a]pyridine, which include this compound, have been demonstrated as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions (N. Shao et al., 2011).
Antimicrobial Activity
- Synthesis of Antibacterial Compounds: this compound derivatives have been synthesized and shown to have significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, demonstrate the potential of this chemical structure in developing new antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015).
properties
IUPAC Name |
2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-6-12-9(13-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNVVUOHGDLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254034 | |
Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053657-25-2 | |
Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Chloromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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